J-104132, also known as L-753,037, is a potent and selective antagonist of endothelin receptors, specifically the ETA and ETB subtypes. This compound is notable for its high affinity and oral bioavailability, making it a valuable pharmacological tool for studying endothelin-related pathophysiology. Endothelin is a peptide that plays a critical role in various cardiovascular and renal functions, and its receptors are implicated in conditions such as hypertension and heart failure.
J-104132 was developed as part of research into endothelin receptor antagonists and has been extensively studied in preclinical models. The compound has shown promise in various pharmacological studies, particularly in assessing its effects on vascular responses and potential therapeutic applications in cardiovascular diseases .
J-104132 falls under the category of endothelin receptor antagonists, which are compounds designed to inhibit the action of endothelin peptides by blocking their receptors. This classification is crucial for understanding its therapeutic potential, particularly in treating diseases characterized by excessive endothelin activity.
The synthesis of J-104132 involves several chemical reactions that lead to the formation of its complex molecular structure. The compound is synthesized through a multi-step process that typically includes:
The synthesis may utilize techniques such as:
J-104132 has a complex molecular structure characterized by:
The molecular formula of J-104132 is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 338.35 g/mol. The detailed structural representation can be derived from advanced computational chemistry methods or crystallography studies.
J-104132 undergoes several key chemical reactions relevant to its pharmacological activity:
Studies have demonstrated that J-104132 exhibits reversible binding characteristics, making it an effective antagonist in both in vitro and in vivo settings. Its inhibition constants (Ki) for ETA and ETB receptors are notably low (0.034 nM and 0.104 nM respectively), indicating high potency .
The mechanism through which J-104132 exerts its effects involves:
In vivo studies show that J-104132 effectively prevents lethal responses to exogenous endothelin administration in animal models, demonstrating its potential therapeutic applications .
Relevant data include an oral bioavailability of approximately 40% in rats, indicating favorable pharmacokinetic properties for potential therapeutic use .
J-104132 is primarily used in research related to:
The discovery of endothelin-1 (ET-1) in 1988 revolutionized cardiovascular pharmacology, revealing a potent vasoconstrictor with implications in hypertension, heart failure, and vascular remodeling. Early peptide-based ET receptor antagonists (e.g., BQ-123 for ETA) faced limitations like poor oral bioavailability and short half-lives. This spurred the development of non-peptide, orally active antagonists. Bosentan (Tracleer®), approved in 2001 for pulmonary arterial hypertension, validated endothelin receptor antagonism as a therapeutic strategy but exhibited liver toxicity risks and preferential ETA activity. J-104132 (L-753,037) emerged from efforts to create balanced dual ETA/ETB antagonists with improved safety and efficacy profiles for broader cardiovascular applications, including salt-sensitive hypertension and diabetic vasculopathy [3] [6] [9].
Table 1: Evolution of Key Endothelin Receptor Antagonists
Compound | Receptor Selectivity | Oral Bioavailability | Primary Indication | Limitations |
---|---|---|---|---|
BQ-123 (Peptide) | ETA selective | Low | Experimental | Short half-life, IV only |
Bosentan | Dual (ETA > ETB) | Moderate | Pulmonary Arterial Hypertension | Hepatotoxicity, drug interactions |
J-104132 | Balanced Dual | High | Preclinical: Hypertension, Diabetic Complications | Not commercialized |
Macitentan | Dual | High | Pulmonary Arterial Hypertension | Potential anemia risk |
J-104132 was engineered via systematic modifications of the diphenylpropionic acid scaffold to optimize receptor affinity, metabolic stability, and pharmacokinetics:
Table 2: Structural Features of J-104132 Versus Contemporary Antagonists
Structural Element | J-104132 | Bosentan | Sitaxentan (ETA-Selective) |
---|---|---|---|
Core | Diphenylpropionic acid | Pyrimidinyl sulfonamide | Thiophenesulfonamide |
Key Binding Groups | Carboxylate, pyrimidine | Sulfonamide, pyrimidine | Sulfonamide, isoxazole |
Solubility Modifier | 3,4-Dimethoxyphenethoxy | Hydroxyethoxy | Propoxy |
Selectivity Ratio (ETA:ETB) | 1:4 | 1:20 | 1:6500 |
J-104132 exhibited distinct pharmacological advantages over early antagonists:
Table 3: Pharmacological Profiles of Select Endothelin Antagonists
Parameter | J-104132 | Bosentan | BMS-182874 (ETA-Selective) |
---|---|---|---|
ETA IC50 (nM) | 0.34 | 4.7 | 0.05 |
ETB IC50 (nM) | 1.4 | 95 | 1200 |
BP Reduction in DSS Rats (%, 10 mg/kg) | –35 | –22 | –18 |
Superoxide Anion Inhibition | 67% | 28% | Not reported |
p22phox mRNA Suppression | Yes | Partial | No |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7